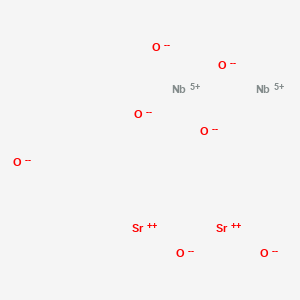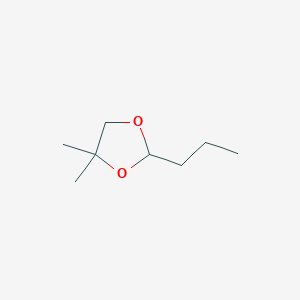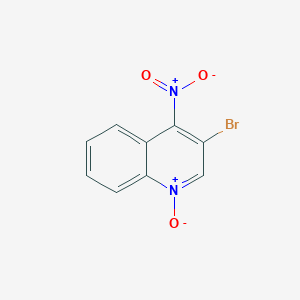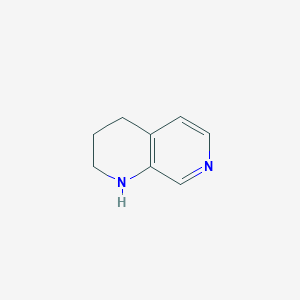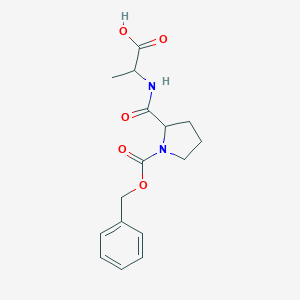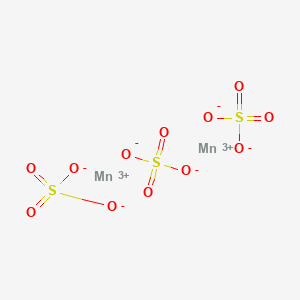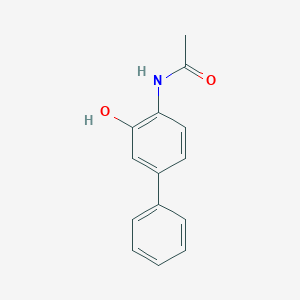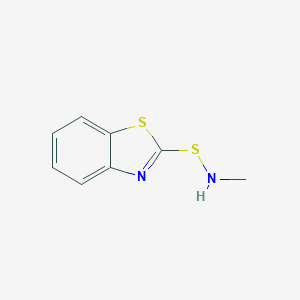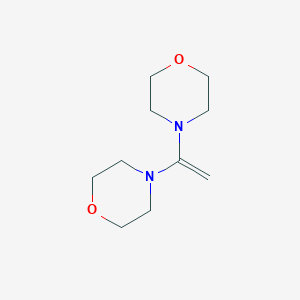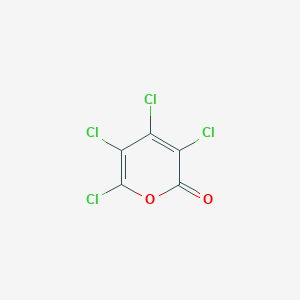
3,4,5,6-Tetrachloropyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5,6-Tetrachloropyran-2-one, also known as CPPO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPPO is a potent oxidant that is commonly used in laboratory experiments to initiate chemical reactions. This compound has several applications in various fields, including biochemistry, pharmacology, and material science.
Mécanisme D'action
3,4,5,6-Tetrachloropyran-2-one acts as an oxidizing agent by transferring oxygen atoms to other molecules. This process involves the formation of a radical cation intermediate, which is highly reactive and can initiate a chain reaction. 3,4,5,6-Tetrachloropyran-2-one can oxidize a wide range of substrates, including alcohols, amines, and thiols. The mechanism of action of 3,4,5,6-Tetrachloropyran-2-one is dependent on the nature of the substrate and the reaction conditions.
Effets Biochimiques Et Physiologiques
3,4,5,6-Tetrachloropyran-2-one has been shown to have several biochemical and physiological effects. It has been found to induce oxidative stress in cells and can cause DNA damage. 3,4,5,6-Tetrachloropyran-2-one has also been shown to have cytotoxic effects on cancer cells and can induce apoptosis. In addition, 3,4,5,6-Tetrachloropyran-2-one has been used as a tool to study the mechanism of action of enzymes and to investigate the role of oxidative stress in disease.
Avantages Et Limitations Des Expériences En Laboratoire
3,4,5,6-Tetrachloropyran-2-one has several advantages as an oxidizing agent in laboratory experiments. It is a highly reactive and selective oxidant that can be used to initiate a wide range of chemical reactions. 3,4,5,6-Tetrachloropyran-2-one is also relatively stable and can be stored for long periods without significant degradation. However, 3,4,5,6-Tetrachloropyran-2-one has some limitations, including its potential toxicity and the need for careful handling and storage. In addition, 3,4,5,6-Tetrachloropyran-2-one can be expensive to produce and may not be readily available in some laboratories.
Orientations Futures
3,4,5,6-Tetrachloropyran-2-one has several potential future directions in scientific research. One area of interest is the development of novel materials, such as conducting polymers, using 3,4,5,6-Tetrachloropyran-2-one as an oxidizing agent. Another area of interest is the use of 3,4,5,6-Tetrachloropyran-2-one in the study of enzyme kinetics and the development of enzyme inhibitors. 3,4,5,6-Tetrachloropyran-2-one may also have potential therapeutic applications, including the treatment of cancer and other diseases associated with oxidative stress. Further research is needed to explore these potential applications and to better understand the mechanism of action of 3,4,5,6-Tetrachloropyran-2-one.
Conclusion
In conclusion, 3,4,5,6-Tetrachloropyran-2-one is a potent oxidant that has several applications in scientific research. It is commonly used as an oxidizing agent in laboratory experiments and has been shown to have several biochemical and physiological effects. 3,4,5,6-Tetrachloropyran-2-one has several advantages as an oxidizing agent, including its high reactivity and selectivity, but also has some limitations, including potential toxicity and cost. 3,4,5,6-Tetrachloropyran-2-one has several potential future directions in scientific research, including the development of novel materials and potential therapeutic applications. Further research is needed to fully explore the potential of 3,4,5,6-Tetrachloropyran-2-one and to better understand its mechanism of action.
Méthodes De Synthèse
3,4,5,6-Tetrachloropyran-2-one can be synthesized through various methods, including the oxidation of chlorinated pyranones and the reaction of pyranones with chlorine gas. The most commonly used method involves the reaction of 3,4-dichloropyran-2-one with sodium hypochlorite in the presence of a catalyst. This method yields a high purity of 3,4,5,6-Tetrachloropyran-2-one and is relatively simple to perform.
Applications De Recherche Scientifique
3,4,5,6-Tetrachloropyran-2-one has several applications in scientific research. It is commonly used as an oxidizing agent in laboratory experiments to initiate chemical reactions. This compound is also used in the preparation of fluorescent dyes and in the synthesis of organic compounds. 3,4,5,6-Tetrachloropyran-2-one has been used in the development of novel materials, such as conducting polymers, and in the study of enzyme kinetics.
Propriétés
Numéro CAS |
10269-62-2 |
|---|---|
Nom du produit |
3,4,5,6-Tetrachloropyran-2-one |
Formule moléculaire |
C5Cl4O2 |
Poids moléculaire |
233.9 g/mol |
Nom IUPAC |
3,4,5,6-tetrachloropyran-2-one |
InChI |
InChI=1S/C5Cl4O2/c6-1-2(7)4(9)11-5(10)3(1)8 |
Clé InChI |
CBIBTMIDBJZRQR-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)OC(=C1Cl)Cl)Cl)Cl |
SMILES canonique |
C1(=C(C(=O)OC(=C1Cl)Cl)Cl)Cl |
Autres numéros CAS |
10269-62-2 |
Synonymes |
3,4,5,6-tetrachloropyran-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




